1-Benzylpiperidine-4-carbothioamide
Description
Properties
IUPAC Name |
1-benzylpiperidine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNFXQIASNCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=S)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181985-95-4 | |
| Record name | 1-benzylpiperidine-4-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of H₂S on the electron-deficient carbon of the nitrile group, forming a thioamide intermediate. Key parameters influencing yield include:
- Solvent selection : Primary alcohols (methanol, ethanol, n-butanol) demonstrate superior performance over ethers or aromatics, with n-butanol achieving 90% yield in model systems.
- Temperature regime : Maintaining temperatures ≥60°C ensures complete conversion within 6–12 hours, while lower temperatures (10–25°C) require extended reaction times up to 72 hours.
- Pressure dynamics : Sealed reactor systems with 4 bar H₂S overpressure prevent gas escape and enhance reaction kinetics.
A representative protocol involves:
1. Charging 1-benzyl-4-cyanopiperidine (220 mmol) and n-butanol (100 mL) into a pressure reactor
2. Pressurizing with H₂S to 4 bar at 60°C for 6 hours
3. Maintaining reaction mixture at 60°C for additional 6 hours
4. Cooling to 10°C, filtering, and drying under vacuum
This method yields 1-benzylpiperidine-4-carbothioamide with ≥97% purity without requiring stoichiometric bases—a significant improvement over earlier DMF-dependent protocols.
Multi-Step Synthesis via 1-Benzylpiperidine-4-carbonitrile
Alternative routes employing 1-benzylpiperidine-4-carbonitrile as a key intermediate have been documented in Chinese patent CN102079720B and CN111484444A. This pathway involves four sequential transformations:
Synthetic Sequence
| Step | Transformation | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 4-Piperidinecarboxylic acid → Methyl ester | SOCl₂/MeOH, reflux | 92% |
| 2 | Ester alkylation | Benzyl bromide, K₂CO₃/DMF, 65°C, 14h | 89% |
| 3 | Ester hydrolysis | 10% NaOH, reflux | 95% |
| 4 | Amide formation & dehydration | SOCl₂ followed by NH₄OH, then P₂O₅ | 78% |
| 5 | Nitrile → Thioamide | H₂S/n-butanol, 60°C, 12h | 85% |
Critical improvements in this route include:
- Benzyl group introduction : Alkylation with benzyl bromide in DMF achieves 89% yield through optimized stoichiometry (1:1.2 substrate:benzyl bromide ratio).
- Nitrile activation : Phosphorus pentoxide-mediated dehydration of the amide intermediate minimizes side product formation compared to traditional thionation agents.
Oxidative Pathways from Piperidine Alcohol Precursors
Patent CN102079720B discloses an oxidation strategy using (1-benzyl-4-piperidyl)methanol as the starting material:
TEMPO-Mediated Oxidation
The TEMPO/NaIO₄/NaBr system effects selective oxidation of primary alcohols to aldehydes, which can subsequently be converted to thioamides through oximation and thionation:
$$
\text{(1-Benzyl-4-piperidyl)methanol} \xrightarrow[\text{NaIO}4/\text{NaBr}]{\text{TEMPO}} \text{1-Benzylpiperidine-4-carboxaldehyde} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{H}_2\text{S}} \text{Thioamide}
$$
This three-step sequence achieves an overall yield of 68–72%, with the critical oxidation step proceeding at 0–5°C to prevent over-oxidation to carboxylic acids.
Comparative Analysis of Methodologies
The table below contrasts key performance metrics across different synthetic routes:
Key observations :
Chemical Reactions Analysis
1-Benzylpiperidine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzylpiperidine-4-carbothioamide serves as a crucial scaffold in the design of several pharmacologically active compounds. Its structural properties allow for modifications that can enhance biological activity against various diseases.
a. Anticancer Activity
Research indicates that derivatives of benzylpiperidine, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that compounds based on this structure can inhibit the growth of human breast and ovarian cancer cells, with IC50 values indicating potent activity . The mechanism often involves modulation of key signaling pathways associated with cancer cell proliferation.
b. Antiviral Properties
Compounds derived from the benzylpiperidine framework have been identified as potential inhibitors of influenza virus strains, particularly H1N1. The mechanism involves interference with hemagglutinin fusion peptide interactions, suggesting a novel approach to antiviral drug design . This highlights the potential of this compound derivatives in developing effective antiviral agents.
Neuropharmacological Applications
The compound has also been investigated for its effects on neurotransmitter systems, particularly concerning serotonin and dopamine reuptake inhibition. This is crucial for developing antidepressants and other neuroactive drugs.
a. Reuptake Inhibition Studies
A significant study demonstrated that various synthetic analogs of 4-benzylpiperidine carboxamides, related to this compound, showed varying degrees of inhibition on serotonin, norepinephrine, and dopamine transporters. The structure-activity relationships (SAR) revealed that specific substitutions on the benzyl ring could enhance selectivity and potency against these transporters . Such findings are instrumental in guiding the design of new antidepressants.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, including multi-component reactions that allow for the efficient construction of diverse libraries of piperidine derivatives.
a. Ugi Reaction
The Ugi four-component reaction is a prominent method used to synthesize piperidine derivatives, including this compound. This reaction's versatility enables the formation of complex structures from readily available starting materials .
b. Modifications for Enhanced Activity
Chemical modifications to the piperidine core can lead to improved pharmacological profiles. For example, variations in substituents on the benzyl group have been shown to significantly affect biological activity against specific targets .
Case Studies and Research Findings
Several case studies highlight the efficacy of compounds derived from this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its binding to target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 1-Benzylpiperidine-4-carbothioamide but differ in substituents, influencing their chemical and functional profiles:
Table 1: Key Structural and Physical Properties
Note: The molecular formula for N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide is inferred as C₂₃H₂₇N₂O₃ based on substituents described in .
Functional Group Comparison
- Thioamide vs. Carboxylate Esters: The thioamide group in this compound introduces sulfur, which reduces basicity compared to amides and esters. This may enhance lipophilicity and alter metabolic stability . In contrast, carboxylate esters (e.g., Benzyl 4-aminopiperidine-1-carboxylate and Benzyl 4-Hydroxy-1-piperidinecarboxylate ) are more polar, favoring hydrolysis under acidic or enzymatic conditions.
- Hydroxyl vs.
- The phenylpropanamide moiety may enhance π-π stacking interactions in biological systems.
Biological Activity
1-Benzylpiperidine-4-carbothioamide is a chemical compound with the molecular formula C₁₃H₁₈N₂S and a molecular weight of 234.37 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a benzyl group and a carbothioamide functional group. Its structural formula can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride under reflux conditions in organic solvents such as dichloromethane or toluene. This process ensures the complete formation of the desired compound.
This compound interacts with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator depending on its target. Current research is investigating its role in modulating biochemical pathways through binding interactions.
Anticancer Potential
Research has highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds with similar structures have shown promise as RET kinase inhibitors, which are crucial in certain cancer pathways. The exploration of this compound in this context could yield significant insights into its therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound | Activity Type | Key Findings |
|---|---|---|
| 4-Benzylpiperidine | Monoamine releasing agent | Selective for dopamine and norepinephrine release |
| Benzylpiperazine | Stimulant properties | Involved in neurotransmitter release studies |
| Tetrahydroisoquinoline | Neuroprotective effects | Studied for therapeutic applications |
The comparison highlights that while this compound shares structural features with these compounds, its unique functional groups may confer distinct biological activities.
In Vitro Studies
In vitro studies have demonstrated that piperidine derivatives can modulate enzyme activity significantly. For example, compounds structurally related to this compound have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a similar potential for this compound .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the piperidine structure influence biological activity. The introduction of different substituents at various positions can dramatically alter the potency and selectivity of these compounds against their biological targets.
Q & A
Q. What are the common synthetic routes for 1-Benzylpiperidine-4-carbothioamide, and what reaction conditions optimize yield?
The synthesis of piperidine-derived carbothioamides typically involves nucleophilic substitution or coupling reactions. For example, reacting piperidine precursors with benzyl halides or thiocarbamoyl chloride under anhydrous conditions can yield the target compound. Key parameters include using dry solvents (e.g., dichloromethane or tetrahydrofuran) and bases like triethylamine to neutralize acidic byproducts. Temperature control (e.g., 0–25°C) is critical to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR to confirm hydrogen/carbon environments and substitution patterns.
- X-ray crystallography : Using programs like SHELXL for refining crystal structures, especially when studying stereochemistry or polymorphism .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should include:
- Enzyme inhibition assays : Test activity against targets like kinases or proteases using fluorometric or colorimetric substrates.
- Receptor binding studies : Radioligand displacement assays to evaluate affinity for neurological receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical purity?
Advanced optimization strategies include:
- Flow chemistry : Continuous reactors to enhance mixing and heat transfer, reducing side-product formation.
- Catalyst screening : Transition-metal catalysts (e.g., palladium) for cross-coupling reactions to improve regioselectivity.
- In-line analytics : Real-time HPLC or FTIR monitoring to adjust parameters dynamically .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?
Leverage databases and software such as:
- PubChem : For comparative analysis of similar piperidine derivatives.
- Molecular docking (AutoDock Vina) : To model interactions with biological targets like enzymes or GPCRs.
- AI-driven synthesis planners : Tools using Reaxys or Pistachio databases to propose novel synthetic pathways .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Orthogonal validation : Replicate results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays).
- Stability studies : Assess compound degradation under assay conditions (pH, temperature) via LC-MS.
- Meta-analysis : Compare datasets across publications to identify confounding variables (e.g., solvent effects) .
Q. What advanced techniques elucidate its metabolic stability and toxicity profile?
- In vitro metabolism : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation.
- Toxicogenomics : RNA sequencing to detect gene expression changes in cell lines exposed to the compound.
- ADME modeling : Software like GastroPlus to predict absorption and distribution .
Methodological Considerations
Q. How can crystallographic data from SHELX refine structural insights for derivatives?
SHELXL allows precise refinement of bond lengths and angles, particularly for resolving disorder in benzyl or piperidine moieties. High-resolution data (≤1.0 Å) are ideal for detecting subtle conformational changes induced by the carbothioamide group .
Q. What safety protocols are critical for handling this compound in long-term stability studies?
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis.
- Decomposition monitoring : Regular HPLC checks to detect degradation products.
- Waste disposal : Follow EPA guidelines for sulfonamide/thioamide-containing compounds to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
